N-(2-methylphenyl)thian-4-amine
Description
N-(2-Methylphenyl)thian-4-amine (CAS: 108288-50-2) is a heterocyclic amine featuring a thian (tetrahydrothiopyran) ring system substituted at the 4-position with a 2-methylphenyl group. Its IUPAC name, N-(2-methylphenyl)-4H-3,1-benzothiazin-2-amine, reflects its benzothiazine backbone fused with a thiopyran moiety . The 2-methylphenyl substituent enhances lipophilicity, which may influence bioavailability and binding interactions in biological systems.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(2-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H17NS/c1-10-4-2-3-5-12(10)13-11-6-8-14-9-7-11/h2-5,11,13H,6-9H2,1H3 |
InChI Key |
YQSLLKBTRIUWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2CCSCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)thian-4-amine typically involves the reaction of 2-methylphenylamine with a thian-4-amine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(2-methylphenyl)thian-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2-methylphenyl)thian-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
N-(Propan-2-yl)thian-4-amine (CAS: 1153348-71-0)
- Structure : Replaces the 2-methylphenyl group with an isopropylamine substituent.
- Properties : Reduced aromaticity compared to the target compound, leading to lower molecular weight (159.29 g/mol vs. ~245 g/mol for the benzothiazine derivative) and higher volatility .
- Applications : Primarily serves as a building block in catalysis or polymer chemistry due to its simpler structure.
N-[(4-Methylphenyl)methyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
- Structure : Features a 4-methylbenzyl group attached to a dihydrothiazine ring.
- Molecular weight (220.33 g/mol) is lower than the target compound due to the absence of a fused benzene ring .
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Structure : Substitutes the thian ring with a thiazole core and introduces a chlorophenyl group and a Schiff base (imine) functionality.
- Properties : The electron-withdrawing chlorine and conjugated imine group enhance electrophilicity, making this compound reactive in cross-coupling reactions .
Physicochemical Properties
Biological Activity
N-(2-methylphenyl)thian-4-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. Its unique structure, characterized by a thian (thiophene) ring and an amine functional group attached to a 2-methylphenyl moiety, influences its interactions with biological targets.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Thian Ring : A five-membered ring containing sulfur.
- Amine Group : Contributes to its reactivity and potential biological interactions.
- 2-Methylphenyl Moiety : Enhances lipophilicity, which can influence the compound's biological activity.
This structural configuration allows this compound to interact effectively with various biological targets, making it a candidate for further exploration in drug development.
Research indicates that the biological activity of this compound may involve:
- Inhibition of Enzymes : The compound may inhibit specific enzymes crucial for cellular proliferation or survival, potentially leading to anticancer effects.
- Receptor Interaction : It may bind to various receptors, altering their activity and affecting cellular signaling pathways.
Antibacterial Properties
This compound has shown significant antibacterial activity against various strains. Studies have indicated that it can inhibit the growth of bacteria by targeting bacterial ATP synthase, similar to other known inhibitors like bedaquiline .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. For instance, its structural similarities to other known anticancer agents suggest it could act on similar molecular targets.
Research Findings and Case Studies
Comparative Analysis with Related Compounds
This compound shares structural similarities with other thian derivatives, which have been explored for their biological activities. Notable comparisons include:
| Compound | Biological Activity | Key Features |
|---|---|---|
| N-(2-fluoro-4-methylphenyl)thian-4-amine | Antimicrobial | Enhanced stability due to fluorine substitution |
| N-(2-chloro-4-methylphenyl)thian-4-amine | Potential anticancer | Chlorine enhances electrophilicity, influencing interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
